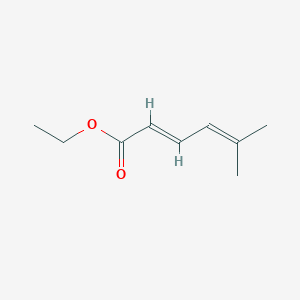

5-Methyl-sorbic Acid Ethyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-sorbic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is known for its unique structure, which includes a conjugated diene system, making it an interesting subject for various chemical studies.

准备方法

Synthetic Routes and Reaction Conditions

5-Methyl-sorbic Acid Ethyl Ester can be synthesized through several methods. One common approach involves the esterification of 5-methylhexa-2,4-dienoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl (2E)-5-methylhexa-2,4-dienoate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of advanced catalysts to enhance reaction rates.

化学反应分析

Acidic Hydrolysis

Under acidic conditions, the ester undergoes hydrolysis to yield 5-methyl-sorbic acid and ethanol. The mechanism involves:

- Protonation of the carbonyl oxygen to increase electrophilicity.

- Nucleophilic attack by water at the carbonyl carbon.

- Proton transfer and elimination of ethanol.

- Deprotonation to form 5-methyl-sorbic acid .

Reaction Conditions:

C9H14O2+H2OH+C8H12O2+C2H5OH

Base-Promoted Hydrolysis (Saponification)

In alkaline media, the ester forms a carboxylate salt. The irreversible reaction proceeds via:

Reaction Conditions:

- Reagents: NaOH, KOH

- Temperature: 60–80°C

C9H14O2+OH−→C8H11O2−+C2H5OH

Reduction Reactions

The ester can be reduced to 5-methylhexa-2,4-dien-1-ol using strong hydride donors:

| Reagent | Product | Conditions |

|---|---|---|

| LiAlH4 | 5-Methylhexa-2,4-dien-1-ol | Anhydrous ether, 0–25°C |

| NaBH4 | Partial reduction (low yield) | Methanol, 25°C |

C9H14O2+LiAlH4→C7H12O+Alkoxide byproducts

Nucleophilic Substitution Reactions

The ester’s carbonyl group undergoes substitution with nucleophiles (e.g., amines, alcohols):

Amide Formation

Reaction with primary amines produces substituted amides :C9H14O2+RNH2→C8H13ONR+C2H5OH

Transesterification

In the presence of alcohols, the ester exchanges alkoxy groups. For example, methanol yields methyl 5-methylhexa-2,4-dienoate :

Conditions:

- Catalyst: H2SO4, Y5(OiPr)13O

- Temperature: 25–60°C

C9H14O2+CH3OH→C8H12O2+C2H5OH

Reactions with Organometallic Reagents

Grignard reagents (e.g., CH3MgBr) add twice to the ester, forming tertiary alcohols after hydrolysis :C9H14O2+2CH3MgBr→C11H22O2MgBr2H2OC10H20O

Thermal Decomposition

Pyrolysis at 250–500°C over silica catalysts yields unsaturated hydrocarbons and CO₂, demonstrating instability under extreme heat .

Key Reaction Data Table

This compound’s reactivity is foundational in synthesizing antimicrobial agents, flavorants, and polymer precursors. Further studies on its stereoselective transformations could expand its utility in asymmetric synthesis.

科学研究应用

Scientific Research Applications

The applications of 5-Methyl-sorbic Acid Ethyl Ester in scientific research are extensive:

- Organic Chemistry : It serves as a reagent in organic synthesis, facilitating the preparation of various chemical compounds due to its reactive ester functional group. It can undergo hydrolysis, reduction, and substitution reactions, making it versatile for synthetic pathways .

- Biological Studies : The compound is utilized in biological research for modifying biological molecules and investigating ester functionalities. Preliminary studies suggest it may possess antioxidant properties and exhibit antimicrobial activity against bacteria and fungi, indicating potential uses as a preservative in food products .

- Pharmaceutical Development : this compound is explored in the development of pharmaceutical agents. Notably, it has been used in the preparation of aplasmomycin analogs, which are being investigated as potential antimalarial agents .

Industrial Applications

In industrial settings, this compound finds utility in:

- Food Preservation : Due to its antimicrobial properties, it is considered for use as a preservative in food products to extend shelf life by inhibiting microbial growth.

- Flavor and Fragrance Production : The compound is employed in the production of flavors and fragrances, leveraging its fruity odor to enhance consumer products .

- Chemical Intermediates : It acts as an intermediate in the synthesis of other industrial chemicals, contributing to various manufacturing processes .

Case Studies

Several studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : Research has shown that this compound effectively inhibits the growth of various bacterial strains, suggesting its potential as a food preservative. Studies indicate that it may enhance the efficacy of other antimicrobial agents when used in combination .

- Pharmaceutical Research : In a study focused on antimalarial agents, this compound was synthesized into aplasmomycin analogs. These analogs demonstrated promising activity against malaria parasites, showcasing the compound's potential in drug development .

作用机制

The mechanism by which ethyl (2E)-5-methylhexa-2,4-dienoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The conjugated diene system also allows for unique interactions with enzymes and other proteins, influencing their activity.

相似化合物的比较

5-Methyl-sorbic Acid Ethyl Ester can be compared to other esters with similar structures, such as ethyl (2E,4Z)-deca-2,4-dienoate (pear ester). While both compounds share the ester functional group and conjugated diene system, ethyl (2E)-5-methylhexa-2,4-dienoate is unique due to its specific methyl substitution, which affects its reactivity and applications.

List of Similar Compounds

- Ethyl (2E,4Z)-deca-2,4-dienoate

- Methyl (2E)-5-methylhexa-2,4-dienoate

- Propyl (2E)-5-methylhexa-2,4-dienoate

These compounds share structural similarities but differ in their alkyl chain lengths and substitutions, leading to variations in their chemical properties and uses.

生物活性

5-Methyl-sorbic Acid Ethyl Ester, also known as ethyl (2E)-5-methylhexa-2,4-dienoate, is a derivative of sorbic acid with significant biological activity. This compound has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₄O₂

- Molecular Weight : 154.21 g/mol

- IUPAC Name : Ethyl (2E)-5-methylhexa-2,4-dienoate

This compound can be synthesized through the esterification of 5-methyl-sorbic acid with ethanol, typically using an acid catalyst like sulfuric acid under reflux conditions. This process is crucial for achieving high purity and yield in laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing sorbic acid, which exhibits antimicrobial properties. The ester group can also participate in various biochemical pathways, influencing enzyme activity and protein interactions.

Key Reactions:

- Hydrolysis : Converts the ester into 5-methyl-sorbic acid and ethanol.

- Reduction : Can be reduced to form corresponding alcohols.

- Substitution : The ester group can be replaced by other functional groups through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that sorbic acid derivatives possess significant antimicrobial properties. The hydrolysis of this compound leads to the release of sorbic acid, which is effective against a wide range of bacteria and fungi. This property makes it a candidate for use in food preservation and pharmaceutical applications .

Enzyme Interaction Studies

The compound's ester functionality allows it to serve as a model compound for studying enzyme-catalyzed hydrolysis reactions. Its interactions with various enzymes can provide insights into the mechanisms of action for related compounds.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that sorbic acid derivatives significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The results indicated that the presence of the methyl group enhances the antimicrobial activity compared to other sorbic acid derivatives . -

Pharmaceutical Development :

Research has explored the potential of this compound as a precursor for pharmaceutical agents. Its ability to release active components upon hydrolysis positions it as a valuable intermediate in drug synthesis. -

Flavoring and Fragrance Industry :

Due to its pleasant aroma, this compound is utilized in the production of flavors and fragrances. Its unique chemical structure allows it to be incorporated into various formulations without compromising stability or efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Use Cases |

|---|---|---|

| 5-Methyl-sorbic Acid | High | Food preservation |

| Ethyl Acetate | Moderate | Solvent in laboratories |

| Methyl Butyrate | Low | Flavoring agent |

| Ethyl Propionate | Low | Perfume production |

属性

IUPAC Name |

ethyl (2E)-5-methylhexa-2,4-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h5-7H,4H2,1-3H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANQTLPABDXASE-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。